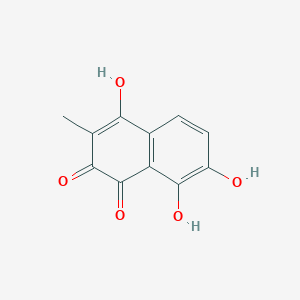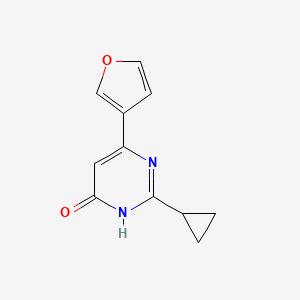
2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol
Vue d'ensemble
Description
2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol, also known as 2CPFP, is a heterocyclic organic compound with a molecular formula of C9H9N3O. It is a colorless solid with a melting point of about 190°C. 2CPFP has a variety of applications in organic synthesis, medicinal chemistry, and biochemistry. This compound has been used as a starting material for the synthesis of a variety of organic compounds, including various pharmaceuticals, agrochemicals, and dyes.
Applications De Recherche Scientifique
Antibacterial Activity
2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol: has been identified as a compound with potential antibacterial properties. Furan derivatives, which include this compound, are known to exhibit a wide range of biological activities, including antibacterial effects against both gram-positive and gram-negative bacteria . The incorporation of the furan nucleus into medicinal chemistry is a key strategy in the development of new antibacterial agents, particularly in the fight against microbial resistance.
Anticancer Properties
The pyrimidine scaffold of 2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol is a significant feature in many anticancer drugs. Pyrimidine derivatives are known for their role in the modulation of various cancers, including myeloid leukemia and breast cancer . The structural diversity of pyrimidine allows for the development of compounds with specific anticancer activities, making it a valuable target for pharmacological research.
Antifungal and Antiviral Uses
In addition to antibacterial properties, furan derivatives also show promise in antifungal and antiviral applications. The structural reactivity of furan compounds enables the design of molecules that can interfere with the life cycle of various fungi and viruses, providing a pathway for the development of new treatments .
Anti-Inflammatory and Analgesic Effects
The compound’s potential to act as an anti-inflammatory and analgesic agent is another area of interest. Pyrimidine derivatives have been reported to exhibit these properties, which could be beneficial in the treatment of chronic pain and inflammatory diseases .
Cardiovascular Therapeutics
Pyrimidine-based structures are also explored for their cardiovascular benefits. They have been used in the development of antihypertensive drugs and other cardiovascular agents, suggesting that 2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol could contribute to this field of research .
Neuroprotective Applications
There is a growing interest in the neuroprotective potential of furan and pyrimidine derivatives. These compounds may offer therapeutic benefits for neurodegenerative diseases and conditions affecting the central nervous system, such as Parkinson’s disease and glaucoma .
Mécanisme D'action
While the specific mechanism of action for 2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol is not provided, it’s worth noting that pyrimidinamine derivatives, which this compound is a part of, act as mitochondrial complex I electron transport inhibitors (MET I) . This mode of action is different from other commercial fungicides .
Propriétés
IUPAC Name |
2-cyclopropyl-4-(furan-3-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10-5-9(8-3-4-15-6-8)12-11(13-10)7-1-2-7/h3-7H,1-2H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFHDCMDYLCGCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



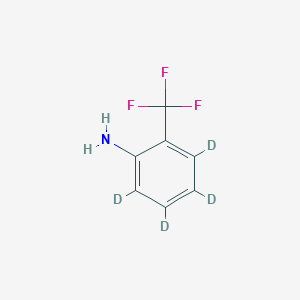
![N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide](/img/structure/B1486999.png)
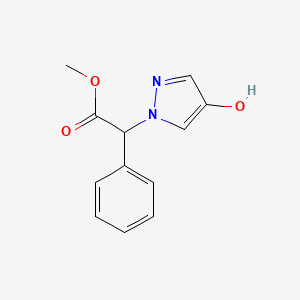




![2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1487012.png)
![6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1487013.png)

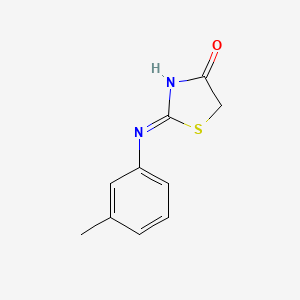
![2-[(3,5-dichlorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1487018.png)
![2-[(2-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1487019.png)
